molecular formula C16H13Cl2NO4 B2578985 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide CAS No. 863182-69-8

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B2578985
CAS No.: 863182-69-8
M. Wt: 354.18
InChI Key: ODFYWQUCCJOXNU-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of chloro, formyl, and methoxy substituents on the phenoxy ring, as well as a chlorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-formyl-6-methoxyphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 2-chlorophenylamine under suitable conditions to form the final acetamide compound.

The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Substitution: 2-(2-methoxy-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chloro substituents may enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-chloro-4-methoxyphenoxy)-N-(2-chlorophenyl)acetamide: Lacks the formyl group, which may influence its chemical properties and applications.

    2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide: Lacks the N-(2-chlorophenyl) group, which may alter its overall structure and function.

Uniqueness

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-12(18)16(14)23-9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFYWQUCCJOXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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